3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid

Descripción general

Descripción

3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid (3-CFMMPBA) is a boronic acid that is used in a variety of scientific applications. It has a wide range of uses in organic synthesis, biochemistry, and pharmacology. It is a versatile molecule that can be used in a variety of ways to create new compounds and drugs.

Aplicaciones Científicas De Investigación

Fluorescence Quenching Studies

Research by Geethanjali et al. (2015) in the Journal of Molecular Liquids investigated the fluorescence quenching of boronic acid derivatives, including compounds similar to 3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid. Their study at room temperature revealed insights into the static quenching mechanism of these compounds when reacting with aniline, suggesting applications in fluorescence-based sensing and analysis (Geethanjali, Nagaraja, & Melavanki, 2015).

Catalysis and Synthesis

Ihara and Suginome (2009) demonstrated the use of phenylboronic acids, including derivatives similar to the compound , in ruthenium-catalyzed aromatic C-H silylation. Their research in the Journal of the American Chemical Society shows the potential of these compounds in facilitating regioselective silylation, an important process in organic synthesis and drug development (Ihara & Suginome, 2009).

Building Blocks for Silicon-Containing Drugs

Troegel et al. (2009) in Organometallics explored the synthesis of derivatives including 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids, akin to the compound , showcasing their potential as building blocks in the synthesis of silicon-containing drugs. This research highlights the role of such compounds in developing new therapeutic agents (Troegel, Möller, Burschka, & Tacke, 2009).

Application in Nanotechnology

Research by Monteiro et al. (2015) presented the immobilization of (S)-BINOL, a chiral derivative, onto carbon nanotubes, where 3-fluoro-4-(methoxycarbonyl)phenylboronic acid was used. This study, found in a 2015 publication, shows the compound's relevance in creating hybrid nanomaterials, potentially useful in catalysis and material science (Monteiro, Carabineiro, Lauterbach, Hubbert, Hashmi, Figueiredo, & Pereira, 2015).

Glucose Sensing

A 2021 study by Bao et al. in Materials Chemistry Frontiers synthesized a monomer for glucose sensing, incorporating a fluoro-containing phenylboronic acid. This application in enzyme-free glucose sensing at physiological conditions demonstrates the compound's potential in biomedical sensing technologies (Bao, Hai, Layue, Yang, Yushuang, Goda, & Liu, 2021).

Mecanismo De Acción

Target of Action

The primary target of 3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

Boronic acids, in general, are known for their stability and environmental benignity . These properties, along with the compound’s solubility in most polar organic solvents , suggest that it may have good bioavailability.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon–carbon bonds . On a cellular level, this can lead to the synthesis of complex organic compounds, contributing to various biochemical processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s action in the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups , suggesting that it can operate effectively in diverse chemical environments.

Análisis Bioquímico

Biochemical Properties

They can form reversible covalent bonds with diols, a functional group found in many biological molecules such as carbohydrates and nucleic acids

Cellular Effects

Boronic acids are known to influence cell function in various ways, depending on their specific structures and the types of cells they interact with

Molecular Mechanism

Boronic acids can interact with biomolecules through the formation of reversible covalent bonds with diols This could potentially influence enzyme activity, gene expression, and other molecular processes

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and easy to handle, making them suitable for use in various experimental settings

Metabolic Pathways

Boronic acids can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions

Propiedades

IUPAC Name |

[3-chloro-5-fluoro-4-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClFO4/c1-14-4-15-8-6(10)2-5(9(12)13)3-7(8)11/h2-3,12-13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVLKFXAIHOFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCOC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

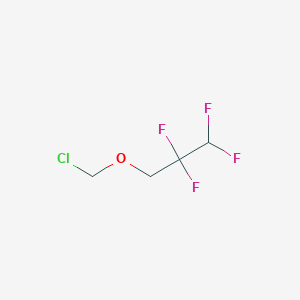

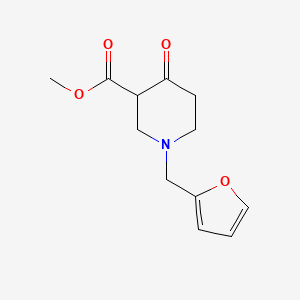

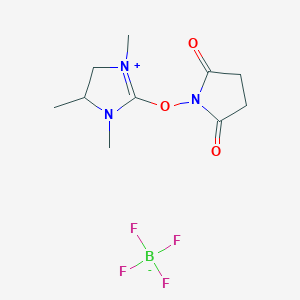

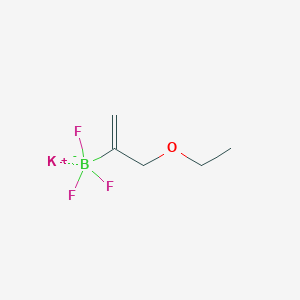

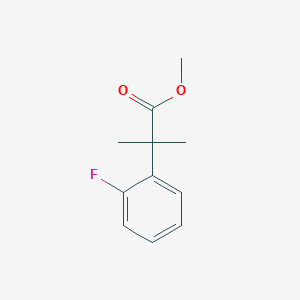

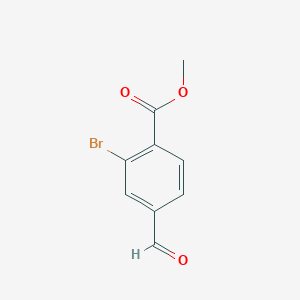

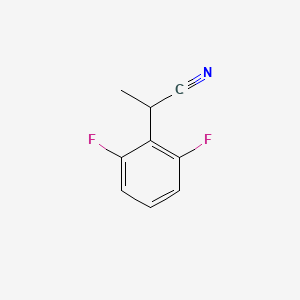

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1426090.png)

![(2-{Dimethyl[4-(4-methylpiperazin-1-yl)phenyl]silyl}phenyl)methanol](/img/structure/B1426096.png)

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1426098.png)

![Thieno[3,2-c]pyridin-2-ylboronic acid](/img/structure/B1426103.png)